molecular formula C8H7ClN2O5S B14844877 3-Acetamido-5-nitrobenzene-1-sulfonyl chloride CAS No. 88963-76-2

3-Acetamido-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B14844877
CAS No.: 88963-76-2
M. Wt: 278.67 g/mol
InChI Key: DKRJUDXWAXSQQA-UHFFFAOYSA-N
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Description

3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE is an organic compound with the molecular formula C8H7ClN2O5S. It is a derivative of benzenesulfonyl chloride, featuring both acetylamino and nitro functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Properties

CAS No.

88963-76-2

Molecular Formula

C8H7ClN2O5S

Molecular Weight

278.67 g/mol

IUPAC Name

3-acetamido-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClN2O5S/c1-5(12)10-6-2-7(11(13)14)4-8(3-6)17(9,15)16/h2-4H,1H3,(H,10,12)

InChI Key

DKRJUDXWAXSQQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE typically involves the nitration of acetylaminobenzenesulfonyl chloride. The process begins with the acetylation of aminobenzenesulfonyl chloride, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Sulfonamide derivatives: from nucleophilic substitution.

    Amino derivatives: from reduction.

    Amine derivatives: from hydrolysis.

Scientific Research Applications

3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and protein modifications.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in various biochemical processes. The nitro group can undergo reduction, influencing the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

  • 4-ACETAMIDOBENZENESULFONYL CHLORIDE
  • 5-NITRO-2-ACETAMIDOBENZENESULFONYL CHLORIDE

Comparison: 3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE is unique due to the presence of both acetylamino and nitro groups on the benzene ring, which significantly influences its reactivity and applications. In contrast, similar compounds may lack one of these functional groups, leading to different chemical behaviors and uses.

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